![molecular formula C21H18N2O B2911340 2-[(E)-2-(2-furyl)vinyl]-1-(4-methylbenzyl)-1H-benzimidazole CAS No. 1164479-40-6](/img/structure/B2911340.png)
2-[(E)-2-(2-furyl)vinyl]-1-(4-methylbenzyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-2-(2-furyl)vinyl]-1-(4-methylbenzyl)-1H-benzimidazole, also known as KMUP-1, is a benzimidazole derivative that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(2-furyl)vinyl]-1-(4-methylbenzyl)-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, cancer, and diabetes. 2-[(E)-2-(2-furyl)vinyl]-1-(4-methylbenzyl)-1H-benzimidazole has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-[(E)-2-(2-furyl)vinyl]-1-(4-methylbenzyl)-1H-benzimidazole has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 2-[(E)-2-(2-furyl)vinyl]-1-(4-methylbenzyl)-1H-benzimidazole has been found to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.
Advantages and Limitations for Lab Experiments
2-[(E)-2-(2-furyl)vinyl]-1-(4-methylbenzyl)-1H-benzimidazole has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been extensively studied, and its biological activities are well-characterized. However, there are also some limitations to using 2-[(E)-2-(2-furyl)vinyl]-1-(4-methylbenzyl)-1H-benzimidazole in lab experiments. It has low solubility in water, which can make it difficult to administer to animals. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its effects.
Future Directions
There are several future directions for research on 2-[(E)-2-(2-furyl)vinyl]-1-(4-methylbenzyl)-1H-benzimidazole. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as a chemotherapeutic agent for various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-[(E)-2-(2-furyl)vinyl]-1-(4-methylbenzyl)-1H-benzimidazole and to identify potential targets for its therapeutic applications.
Synthesis Methods
2-[(E)-2-(2-furyl)vinyl]-1-(4-methylbenzyl)-1H-benzimidazole can be synthesized through a multi-step process involving the condensation of 2-(2-furyl)acetaldehyde with 4-methylbenzylamine, followed by cyclization with o-phenylenediamine. The resulting product is then subjected to a Wittig reaction with (E)-2-bromo-3-(4-methylbenzylidene)butyronitrile to yield 2-[(E)-2-(2-furyl)vinyl]-1-(4-methylbenzyl)-1H-benzimidazole.
Scientific Research Applications
2-[(E)-2-(2-furyl)vinyl]-1-(4-methylbenzyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 2-[(E)-2-(2-furyl)vinyl]-1-(4-methylbenzyl)-1H-benzimidazole has been found to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
properties
IUPAC Name |
2-[(E)-2-(furan-2-yl)ethenyl]-1-[(4-methylphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-16-8-10-17(11-9-16)15-23-20-7-3-2-6-19(20)22-21(23)13-12-18-5-4-14-24-18/h2-14H,15H2,1H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKNACRNFMQMPD-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(furan-2-yl)ethenyl]-1-[(4-methylphenyl)methyl]benzimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2911257.png)
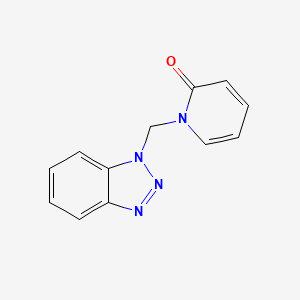
![3-[(Hydrazinothioxomethyl)amino]phenol](/img/structure/B2911259.png)

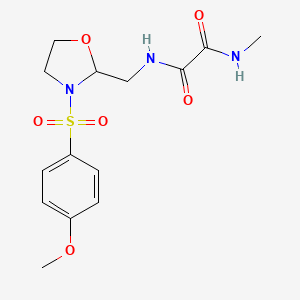
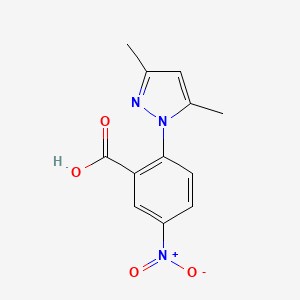


![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B2911269.png)
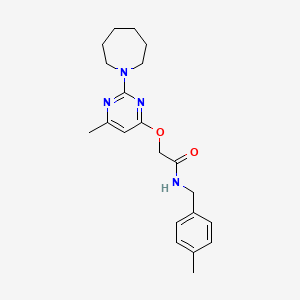
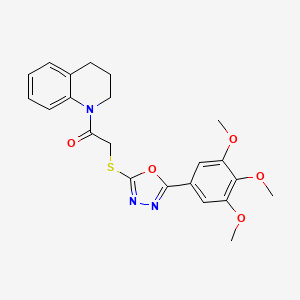
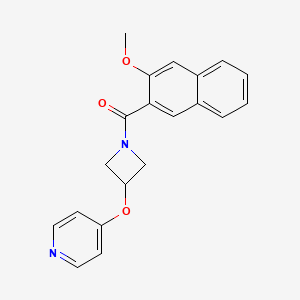

![1-(3-{[7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B2911280.png)